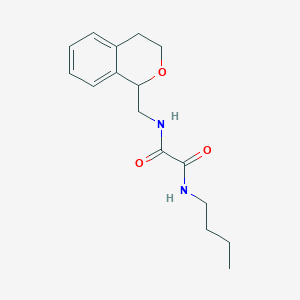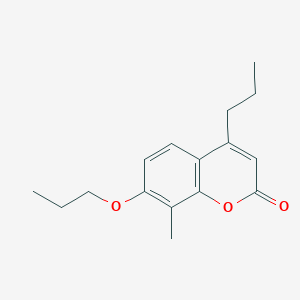
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide
Vue d'ensemble
Description
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide, also known as BDI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDI is a chelating ligand that has been used in the synthesis of metal complexes for catalysis and other applications.
Mécanisme D'action
The mechanism of action of N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide-based metal complexes in catalysis involves the coordination of the metal ion to the this compound ligand, which activates the metal center for catalysis. The this compound ligand also plays a crucial role in controlling the selectivity of the reaction by directing the substrate to the active site of the metal center.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound-based metal complexes may exhibit cytotoxicity against cancer cells. This compound has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide in scientific research is its versatility in the synthesis of metal complexes. This compound can be easily modified to introduce various functional groups, which can be used to tailor the properties of the resulting metal complexes. However, one of the limitations of using this compound is its relatively low stability under certain conditions, which can limit its applications in some reactions.
Orientations Futures
There are several future directions for the research on N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide. One of the primary areas of research is the development of new this compound-based metal complexes for catalysis and other applications. Researchers are also exploring the potential applications of this compound in the development of new drugs for the treatment of various diseases. Additionally, there is a growing interest in the use of this compound as a ligand for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and other fields.
Conclusion
In conclusion, this compound is a versatile chelating ligand that has gained attention in scientific research due to its potential applications in various fields. This compound has been extensively used in the synthesis of metal complexes for catalysis and other applications. The mechanism of action of this compound-based metal complexes in catalysis involves the coordination of the metal ion to the this compound ligand, which activates the metal center for catalysis. This compound has potential applications in the development of new drugs for the treatment of various diseases. This compound-based metal complexes have shown high catalytic activity and selectivity in various reactions, making them promising candidates for future research.
Applications De Recherche Scientifique
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the synthesis of metal complexes. This compound has been used as a chelating ligand in the synthesis of metal complexes for catalysis, sensing, and other applications. This compound-based metal complexes have been shown to exhibit high catalytic activity and selectivity in various reactions, including hydrogenation, oxidation, and polymerization.
Propriétés
IUPAC Name |
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-9-17-15(19)16(20)18-11-14-13-7-5-4-6-12(13)8-10-21-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMVGFFHYXMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1C2=CC=CC=C2CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3947893.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)
![4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl acetate](/img/structure/B3947903.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)


![2-(4-chlorophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B3947935.png)
![4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3947940.png)



![3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947969.png)
